2'-O-Metilguanosina

Descripción general

Descripción

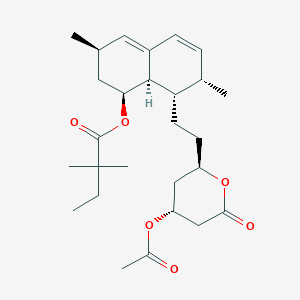

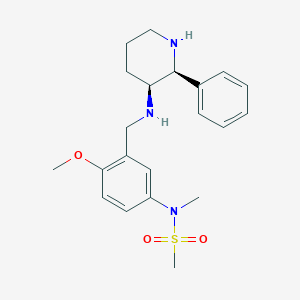

2’-O-Methylguanosine is a modified nucleoside derived from guanosine, where the hydrogen on the hydroxyl group at the 2’ position of the ribose is replaced by a methyl group . This modification is commonly found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), and plays a crucial role in the regulation of gene expression and RNA stability .

Aplicaciones Científicas De Investigación

2’-O-Methylguanosine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

2’-O-Methylguanosine is a modified nucleoside produced in transfer RNAs (tRNAs) by the action of an enzyme known as tRNA guanosine-2’-O-methyltransferase . This enzyme uses S-adenosyl-L-methionine as a substrate . The primary targets of 2’-O-Methylguanosine are tRNAs and ribosomal RNAs (rRNAs) .

Mode of Action

2’-O-Methylguanosine interacts with other modified nucleosides, which is thought to stabilize the structure of the tRNA . This interaction is crucial for the proper functioning of the tRNA, which plays a key role in protein synthesis.

Biochemical Pathways

The biochemical pathway involved in the action of 2’-O-Methylguanosine is the methylation of guanosine residues in tRNAs . This methylation process is catalyzed by the enzyme tRNA guanosine-2’-O-methyltransferase . The methylation of guanosine residues contributes to the stability of the tRNA structure, which is essential for its role in protein synthesis .

Pharmacokinetics

It is known that most drug metabolism is achieved by glucuronidation .

Result of Action

The primary result of the action of 2’-O-Methylguanosine is the stabilization of the tRNA structure . This stabilization is crucial for the proper functioning of the tRNA, which plays a key role in protein synthesis. Additionally, 2’-O-Methylguanosine has been shown to induce apoptotic changes in cells .

Action Environment

The action of 2’-O-Methylguanosine is influenced by the cellular environment, particularly the presence of other modified nucleosides with which it interacts . .

Análisis Bioquímico

Biochemical Properties

2’-O-Methylguanosine interacts with various enzymes and proteins. It is produced in tRNAs by the action of tRNA guanosine-2’-O-methyltransferase . This interaction is essential for the modification of the guanosine in the tRNA, which in turn influences the stability and function of the tRNA .

Cellular Effects

2’-O-Methylguanosine has been found to induce apoptotic changes in cells This suggests that it may play a role in regulating cell death

Molecular Mechanism

The molecular mechanism of 2’-O-Methylguanosine involves its interaction with tRNA guanosine-2’-O-methyltransferase, an enzyme that catalyzes the formation of 2’-O-Methylguanosine in tRNAs . This modification can affect the stability of tRNAs and their ability to correctly match codons in mRNA during protein synthesis .

Metabolic Pathways

2’-O-Methylguanosine is involved in the metabolic pathway of tRNA modification, where it is produced by the action of tRNA guanosine-2’-O-methyltransferase

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylguanosine typically involves the methylation of guanosine at the 2’ hydroxyl group. One common method is the use of methyl iodide or dimethyl sulfate as methylating agents under basic conditions . The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the methylation process.

Industrial Production Methods: Industrial production of 2’-O-Methylguanosine may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process includes purification steps such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2’-O-Methylguanosine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a hydroxymethyl group.

Reduction: The carbonyl group in the guanine base can be reduced to form a hydroxyl group.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include hydroxymethylguanosine, reduced guanosine derivatives, and various substituted guanosine compounds .

Comparación Con Compuestos Similares

2’-O-Methyladenosine: Another methylated nucleoside with similar properties and functions.

2’-O-Methylcytidine: A methylated cytidine derivative with roles in RNA stability and function.

2’-O-Methyluridine: A methylated uridine derivative involved in RNA modifications.

Uniqueness: 2’-O-Methylguanosine is unique due to its specific role in the regulation of gene expression and RNA stability. Its presence in various RNA molecules highlights its importance in maintaining RNA integrity and function .

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYNGSFVYRPRCG-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175669 | |

| Record name | 2'-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-71-8 | |

| Record name | 2′-O-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W722H4PA1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2'-O-methylguanosine in tRNA?

A1: Gm is commonly found at position 18 (Gm18) in the D-loop of tRNA in bacteria like Escherichia coli and Thermus thermophilus. [, ] This modification contributes to tRNA stability, especially at high temperatures, and influences the translation of specific codons. [] In Shigella flexneri, the absence of Gm18, alongside other modifications, was linked to reduced virulence gene expression. []

Q2: How does the presence of 2'-O-methylguanosine in tRNA affect other modifications?

A2: Research in T. thermophilus suggests that Gm18, along with 5-methyluridine at position 54 and pseudouridine at position 55, contributes to a network of modifications in tRNA. [] The absence of m5U54, catalyzed by the enzyme TrmFO, led to an increase in Gm18 levels at lower growth temperatures. [] This suggests an intricate interplay between different modifications in maintaining tRNA structure and function.

Q3: What is the role of 2'-O-methylguanosine in rRNA?

A3: Gm, along with other 2'-O-methylated nucleosides, is abundant in rRNA of the hyperthermophile Sulfolobus solfataricus. [, ] These modifications are suggested to contribute to rRNA stability at high temperatures. [, ] Studies on S. cerevisiae showed that a specific 2'-O-methylguanosine in the peptidyl transferase center of mitochondrial 21S rRNA, catalyzed by the enzyme Pet56, is crucial for the formation of functional ribosomes. [, ]

Q4: Is 2'-O-methylguanosine found in mRNA, and if so, what are its potential functions?

A4: Yes, Gm has been detected in mRNA from rat brain [, ] and Saccharomyces cerevisiae. [] In rat brain mRNA, Gm was found in the 5'-penultimate position of both cap 1 and cap 2 structures. [, ] While its specific function in mRNA is not yet fully elucidated, it likely contributes to mRNA stability, translation efficiency, or other mRNA-related processes.

Q5: What is the molecular formula and weight of 2'-O-methylguanosine?

A5: The molecular formula of 2'-O-methylguanosine is C11H15N5O5, and its molecular weight is 297.26 g/mol.

Q6: What are the spectroscopic characteristics of 2'-O-methylguanosine?

A7: The spectroscopic properties of Gm are similar to those of guanosine, with characteristic absorbance in the UV region around 250-260 nm. [] Proton NMR studies have been used to analyze the conformational characteristics of Gm, demonstrating that 2'-O-methylation stabilizes the C3'-endo form of the ribose sugar. []

Q7: What analytical methods are commonly used to characterize and quantify 2'-O-methylguanosine?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), is commonly employed to identify and quantify Gm. [, , , ] In particular, hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS) has proven effective for the simultaneous determination of multiple methylated nucleosides, including Gm, in biological samples like serum and urine. [, ]

Q8: What are the potential applications of research on 2'-O-methylguanosine?

A8: Research on Gm holds promise for various applications, including:

- Biomarker Development: Altered levels of Gm and other modified nucleosides in bodily fluids, such as serum and urine, have been linked to diseases like breast cancer. [, ] This highlights their potential as biomarkers for disease diagnosis and prognosis.

- Therapeutic Targets: Enzymes involved in Gm biosynthesis, such as TrmH, represent potential therapeutic targets. [, , ] Modulating their activity could be explored for treating diseases associated with aberrant RNA methylation.

- RNA-Based Therapeutics: The incorporation of Gm into synthetic RNA molecules, like siRNA, can enhance their stability and improve their therapeutic potential. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.